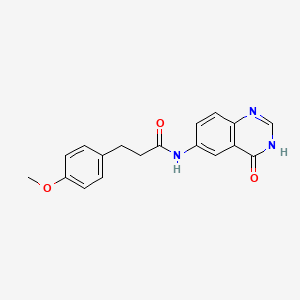

3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

Description

3-(4-Methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a synthetic small molecule featuring a 4-oxo-3,4-dihydroquinazoline core linked via a propanamide bridge to a 4-methoxyphenyl substituent. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as histone deacetylases (HDACs) and kinases .

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |

InChI |

InChI=1S/C18H17N3O3/c1-24-14-6-2-12(3-7-14)4-9-17(22)21-13-5-8-16-15(10-13)18(23)20-11-19-16/h2-3,5-8,10-11H,4,9H2,1H3,(H,21,22)(H,19,20,23) |

InChI Key |

LLNHBTASHMUYCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CNC3=O |

Origin of Product |

United States |

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzazepine derivative, which is crucial for its biological activity. The presence of a sulfanyl group and hydroxyl functionalities enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. A study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity : The cytotoxic effects have been evaluated using human cell lines. Compounds in the same structural class exhibited IC50 values indicating significant cytotoxicity at concentrations ranging from 2 µg/mL to over 50 µg/mL depending on the specific compound and its substituents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The antibacterial action is likely due to the disruption of bacterial cell membranes and interference with metabolic pathways. Compounds with longer hydroxyalkyl chains showed enhanced activity, suggesting a relationship between structure and function .

- Cytotoxic Mechanism : The cytotoxic effects may stem from the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Active against MRSA | 0.5 µg/mL | |

| Cytotoxicity | Induces apoptosis in cell lines | IC50 = 2 - 50 µg/mL |

Table 2: Structure-Activity Relationship

| Compound Structure | Activity Level | Notable Effects |

|---|---|---|

| Indole derivative with C5 chain | High | Strong antibacterial |

| Indole derivative with C6 chain | Moderate | Cytotoxic |

| Benzazepine derivatives | Variable | Dependent on substituents |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antibacterial Study : A series of indole derivatives were synthesized and tested against clinical isolates. Results indicated that compounds with specific modifications exhibited superior antibacterial properties compared to standard antibiotics like levofloxacin .

- Cytotoxic Assessment : Research involving human fibroblast cell lines revealed that certain derivatives induced significant cytotoxicity at lower concentrations, highlighting their potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The target compound shares a 4-oxoquinazolin-6-yl core with several analogs but differs in substituents at the 3-position and the propanamide-linked moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The target compound’s 4-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., chloro, fluoro) in HDAC inhibitors (9l, 9i, 9b).

- Linker Variations : Unlike the hydroxyacrylamide linkers in compounds 9l, 9i, and 9b, the target uses a propanamide bridge. Propanamides are less polar, which could influence cell permeability and pharmacokinetics .

- Core Modifications : Compound 4l () incorporates a tetrahydroquinazoline core with bis(4-methoxyphenyl) groups, demonstrating that saturation of the quinazoline ring and additional methoxy substituents significantly alter physical properties (e.g., higher melting point: 228–230°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.